1-Methyl-2-azaspiro[4.4]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-azaspiro[4.4]nonan-3-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring.
Métodos De Preparación
The synthesis of 1-Methyl-2-azaspiro[4.4]nonan-3-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable ketone with an amine under specific conditions to form the spirocyclic structure. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Methyl-2-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions vary depending on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Methyl-2-azaspiro[4.4]nonan-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Mecanismo De Acción
The mechanism by which 1-Methyl-2-azaspiro[4.4]nonan-3-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate specific pathways within cells, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-2-azaspiro[4.4]nonan-3-one can be compared with other similar compounds, such as:
2-Azaspiro[4.4]nonan-3-one: This compound shares a similar spirocyclic structure but lacks the methyl group at the nitrogen atom, which can influence its chemical properties and reactivity.
1-Methyl-1-azaspiro[4.4]nonan-3-amine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15NO |
---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-methyl-2-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-7-9(4-2-3-5-9)6-8(11)10-7/h7H,2-6H2,1H3,(H,10,11) |
Clave InChI |
NXVSTWCJXJOYLU-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCCC2)CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.